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molecular formula C12H15N3O2 B8327138 N-(Piperidinocarbonyl)nicotinamide

N-(Piperidinocarbonyl)nicotinamide

Cat. No. B8327138
M. Wt: 233.27 g/mol
InChI Key: GLTCOCNBWVGFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04252957

Procedure details

A mixture of N-(diphenylaminocarbonyl)nicotinamide (1.6 g., 0.005 mole), toluene (50 ml.), piperidine (1.28 g., 0.015 mole) and glacial acetic acid (0.86 ml.) is heated and stirred at 95°-97° C. for one hour. The mixture is cooled to room temperature and extracted with 1 N sodium hydroxide (50 ml.). The extract is acidified with glacial acetic acid and the oil which separates extracted with ethyl acetate. Evaporation of the extract under reduced pressure gives 1.9 g. of oil. The oil is taken up in ether (20 ml.), the solution made acid with ethyl acetate-HCl and then diluted with an equal volume of hexane to precipitate a gum. Trituration of the gum with acetone (10 ml.) affords the crystalline product; m.p. 162°-164° C.
Name
N-(diphenylaminocarbonyl)nicotinamide
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
0.86 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1([N:7]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21]C=2)[C:8]([NH:10][C:11](=[O:18])[C:12]2[CH:17]=[CH:16][CH:15]=[N:14][CH:13]=2)=[O:9])C=CC=CC=1.C1(C)C=CC=CC=1.N1CCCCC1.Cl.C(OCC)(=O)C>CCOCC.CCCCCC.C(O)(=O)C>[N:7]1([C:8]([NH:10][C:11](=[O:18])[C:12]2[CH:17]=[CH:16][CH:15]=[N:14][CH:13]=2)=[O:9])[CH2:19][CH2:24][CH2:23][CH2:22][CH2:21]1 |f:3.4|

Inputs

Step One
Name
N-(diphenylaminocarbonyl)nicotinamide
Quantity
1.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)N(C(=O)NC(C1=CN=CC=C1)=O)C1=CC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.28 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0.86 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)(=O)OCC
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at 95°-97° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 N sodium hydroxide (50 ml.)
EXTRACTION
Type
EXTRACTION
Details
the oil which separates extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Evaporation of the
EXTRACTION
Type
EXTRACTION
Details
extract under reduced pressure
CUSTOM
Type
CUSTOM
Details
gives 1.9 g
CUSTOM
Type
CUSTOM
Details
to precipitate a gum
CUSTOM
Type
CUSTOM
Details
Trituration of the gum with acetone (10 ml.) affords the crystalline product

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1(CCCCC1)C(=O)NC(C1=CN=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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